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Krds tetrapeptide - 116430-80-9

Krds tetrapeptide

Catalog Number: EVT-272299
CAS Number: 116430-80-9
Molecular Formula: C19H36N8O8
Molecular Weight: 504.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Krds peptide is a synthetic tetrapeptide derived from lactotransferrin (residues 39 to 42); inhibits binding of monoclonal antibody against glycoprotein IIb-IIIa on ADP-Stimulated platelets and megakaryocytes.
Synthesis Analysis

The synthesis of KRDS typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the stepwise addition of protected amino acids to a solid support, allowing for easy purification after each addition. The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of subsequent amino acids while removing protective groups to facilitate bonding .

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Utilizes a resin-bound approach where each amino acid is coupled to the growing peptide chain.
    • Protecting groups are removed selectively to allow for peptide elongation.
    • The final product is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC) to achieve high purity levels.
  2. Purification Techniques:
    • Reverse-phase chromatography is commonly employed to separate KRDS from impurities based on hydrophobicity.
    • Mass spectrometry may be used post-purification to confirm the molecular weight and structure of the synthesized peptide .
Molecular Structure Analysis

The molecular structure of KRDS can be represented by its sequence: Lys-Arg-Asp-Ser. This sequence can form specific conformations that are critical for its biological activity.

Structural Data

  • Molecular Formula: C₁₈H₃₁N₅O₆
  • Molecular Weight: Approximately 397.47 g/mol
  • Conformation: The KRDS tetrapeptide is predicted to adopt a beta-turn structure due to the presence of proline-like residues, which facilitate this conformation .
Chemical Reactions Analysis

KRDS exhibits specific inhibitory actions on platelet functions through several biochemical pathways. It primarily inhibits thrombin-induced platelet aggregation without affecting phospholipase C beta activation or cyclooxygenase activity.

Technical Details

  1. Inhibition Mechanism:
    • KRDS inhibits serotonin release from platelets and fibrinogen binding.
    • The inhibition occurs through mechanisms that do not involve direct binding to glycoprotein IIb/IIIa complexes or altering calcium mobilization pathways .
  2. Reactions with Other Compounds:
    • The tetrapeptide has been shown to interact with various signaling pathways involved in platelet activation, impacting protein phosphorylation processes indirectly .
Mechanism of Action

The mechanism through which KRDS exerts its effects involves several steps:

Physical and Chemical Properties Analysis

KRDS exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its hydrophilic nature.
  • Stability: Generally stable under physiological conditions but may be sensitive to extreme pH or temperature changes.
  • Melting Point: Specific melting point data may vary based on synthesis methods but generally falls within typical ranges for peptides.

These properties contribute significantly to its functionality as a bioactive compound in therapeutic applications.

Applications

KRDS has several scientific uses primarily centered around its biological activities:

  1. Pharmaceutical Applications:
    • Potential use in developing antithrombotic agents due to its ability to inhibit platelet aggregation.
    • Investigated for therapeutic roles in cardiovascular diseases where platelet function modulation is critical.
  2. Research Applications:
    • Utilized in studies exploring the mechanisms of platelet activation and aggregation.
    • Employed in assays evaluating peptide interactions with blood components and their effects on coagulation pathways .
Introduction to KRDS Tetrapeptide

Historical Context and Discovery in Lactotransferrin

KRDS (Lys-Arg-Asp-Ser) is a tetrapeptide fragment derived from residues 39-42 of human lactotransferrin (also known as lactoferrin), first isolated and characterized in 1990 through enzymatic cleavage and functional studies [1] [6]. This discovery emerged during investigations into the bioactive domains of lactotransferrin, a multifunctional iron-binding glycoprotein abundant in mammalian secretions. Researchers identified KRDS as one of several functional peptides within lactotransferrin's N-terminal domain I (residues 28-34 and 38-45), regions now recognized as critical for receptor interactions [8]. The peptide's identification coincided with growing scientific interest in endogenous peptide regulators, particularly those derived from larger plasma proteins like fibrinogen (RGDS peptide) and lactotransferrin [1]. Early structural analysis revealed KRDS shares key biophysical properties with RGDS, including high hydrophilicity and a propensity to form β-turn structures, despite differing in specific biological activities [1].

Table 1: Key Historical Discoveries Related to KRDS Tetrapeptide

YearDiscovery MilestoneSignificanceReference
1990First isolation from human lactotransferrinIdentified KRDS as a distinct functional domain [1]
1991Fluorescein derivatization studiesLocalized receptor-binding site to N-terminal domain [8]
1992Identification of residues 38-45 as receptor-binding regionConfirmed KRDS-containing region interacts with lymphocytes [8]

Biological Significance in Inflammation and Hemostasis

KRDS exhibits dual regulatory functions in inflammation and hemostasis through distinct mechanisms. Unlike its structural analog RGDS (Arg-Gly-Asp-Ser) from fibrinogen, which primarily targets platelet integrin αIIbβ3 (GPIIb-IIIa), KRDS demonstrates a unique inhibitory profile in platelet physiology. At concentrations of 350-360 μM (IC₅₀), KRDS inhibits ADP-induced platelet aggregation and fibrinogen binding, though less potently than RGDS (IC₅₀ 20-75 μM) [1]. Crucially, KRDS (at 750 μM) significantly inhibits thrombin-induced serotonin release from platelet dense granules by 55±10% in normal platelets and 43±1% in Glanzmann's thrombasthenia platelets – an effect not observed with RGDS [1]. This inhibition occurs without affecting cytoplasmic Ca²⁺ mobilization, inositol phospholipid metabolism, or protein phosphorylation, suggesting a novel regulatory mechanism independent of canonical activation pathways [1].

In inflammatory contexts, KRDS influences leukocyte recruitment dynamics during wound healing. The peptide modulates interactions between endothelial cells and circulating immune cells by potentially interfering with integrin-mediated adhesion – a critical step in the extravasation process where leukocytes bind to endothelial adhesion molecules (VCAM-1, ICAM-1) before migrating into tissues [2] [4]. This positions KRDS as a potential regulator of the inflammation-coagulation axis, particularly in pathologies like thrombosis and chronic inflammation where platelet-leukocyte interactions drive disease progression [4] [10].

Table 2: Comparative Biological Activities of KRDS and RGDS Tetrapeptides

Biological ParameterKRDSRGDSFunctional Significance
ADP-induced platelet aggregation IC₅₀350 μM75 μMKRDS has moderate anti-aggregatory effect
Fibrinogen binding IC₅₀360 μM20 μMKRDS moderately inhibits platelet-fibrinogen interaction
Thrombin-induced serotonin release55±10% inhibition at 750 μMNo effectKRDS uniquely regulates dense granule secretion
Glanzmann's thrombasthenia platelets43±1% inhibitionIneffectiveKRDS acts independently of GPIIb-IIIa
Monoclonal antibody PAC-1 bindingNo inhibitionStrong inhibitionConfirms different binding targets

Molecular Mechanisms in Platelet Regulation

The precise molecular mechanism underlying KRDS activity involves differential receptor engagement. While RGDS directly competes for the fibrinogen-binding site on activated GPIIb-IIIa complexes, KRDS does not inhibit PAC-1 antibody binding to this integrin [1]. This indicates alternative targets, potentially including phosphatidylserine receptors or other surface-expressed molecules on activated platelets. Recent evidence suggests that exposed phosphatidylserine (PtdSer) on activated platelets serves as critical docking sites for coagulation factors during thrombin generation [10]. KRDS may interfere with PtdSer-dependent coagulation complexes through electrostatic interactions mediated by its lysine and arginine residues, thereby modulating thrombin generation and subsequent platelet activation [10].

Additionally, KRDS exhibits differential effects on protein kinase C (PKC) pathways. Both KRDS and RGDS inhibit 4β-phorbol-12-myristate-13-acetate (PMA)-induced platelet aggregation and fibrinogen binding, despite normal protein phosphorylation patterns [1]. This suggests KRDS may influence PKC-mediated platelet activation through mechanisms distinct from its effects on thrombin-induced serotonin release, potentially involving disruption of membrane-dependent signaling events.

Research Objectives and Knowledge Gaps

Current research objectives focus on three underexplored domains: First, elucidating the structural determinants of KRDS specificity remains challenging. While molecular modeling suggests KRDS adopts a β-turn configuration similar to RGDS, the molecular basis for its unique effects on serotonin release versus aggregation requires advanced structural studies [1] [7]. Second, researchers seek to map the complete signaling network affected by KRDS beyond platelet inhibition. Preliminary evidence suggests potential cross-talk with inflammatory pathways through PAR (protease-activated receptor) receptors, but comprehensive pathway analyses are lacking [4]. Third, there is growing interest in exploring tissue-specific effects, particularly endothelial and leukocyte modulation, where KRDS may exert unrecognized functions [2] [10].

Significant knowledge gaps persist in four key areas:

  • Receptor Identification: The primary molecular target(s) of KRDS on platelets and other cell types remain unidentified, hampering mechanistic understanding [1] [8]
  • In Vivo Relevance: Most data originate from in vitro platelet function tests; physiological significance in living organisms requires validation through disease models [1]
  • Cell-Type Specificity: Effects on nucleated cells (endothelial cells, leukocytes) are poorly characterized despite structural evidence of lymphocyte receptor interactions [8]
  • Structure-Activity Relationships: Systematic modification studies (alanine scanning, D-amino acid substitution) are needed to optimize peptide specificity and potency [7] [9]

Future research directions emphasize integrative approaches combining computational peptide design with functional validation. Artificial intelligence-driven platforms offer promise for predicting KRDS analogs with enhanced specificity or stability [7] [9]. Additionally, exploring KRDS in the context of pathological coagulation-inflammation loops – such as sepsis, cancer metastasis, and COVID-19-associated coagulopathies – represents a strategically significant direction given the peptide's dual regulatory capabilities [4] [10].

Table 3: Key Research Gaps and Future Directions for KRDS Investigations

Knowledge GapCurrent LimitationsRecommended Approaches
Molecular target identificationOverreliance on platelet function assaysAffinity chromatography; Biotinylated KRDS probes; CRISPR screening
In vivo functionalityLimited animal model dataThrombosis models; Inflammation-coagulation models (e.g., endotoxemia)
Structural optimizationLimited structure-activity dataAlanine scanning mutagenesis; D-amino acid substitutions; AI-based peptide design
Pathological relevanceUnknown therapeutic potentialDisease models (sepsis, cancer metastasis, COVID-19 coagulopathy)

Properties

CAS Number

116430-80-9

Product Name

Krds tetrapeptide

IUPAC Name

(3S)-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxo-3-[[(2S,6S)-2,6,10-triamino-4-[(diaminomethylideneamino)methyl]-5-oxodecanoyl]amino]butanoic acid

Molecular Formula

C19H36N8O8

Molecular Weight

504.5 g/mol

InChI

InChI=1S/C19H36N8O8/c20-4-2-1-3-10(21)15(31)9(7-25-19(23)24)5-11(22)16(32)26-12(6-14(29)30)17(33)27-13(8-28)18(34)35/h9-13,28H,1-8,20-22H2,(H,26,32)(H,27,33)(H,29,30)(H,34,35)(H4,23,24,25)/t9?,10-,11-,12-,13-/m0/s1

InChI Key

UIQDLWNRJRTKJV-CYDGBPFRSA-N

SMILES

C(CCN)CC(C(=O)C(CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N)N

Solubility

Soluble in DMSO

Synonyms

KRDS peptide
KRDS tetrapeptide
Lys-Arg-Asp-Ser
lysine-arginine-aspartic acid-serine

Canonical SMILES

C(CCN)CC(C(=O)C(CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N)N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)C(C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N)N

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